4-(Naphtho[2,1-d]oxazol-2-yl)aniline
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Overview
Description
4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a heterocyclic compound that features a naphthoxazole core fused with an aniline group
Mechanism of Action
Target of Action
It is known that oxazole derivatives, which include this compound, have a broad range of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that oxazole derivatives can have a range of biological activities, including anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. One practical method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous due to its ability to rapidly assemble a library of naphthoxazole derivatives that are otherwise challenging to prepare.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalytic systems, makes this compound feasible for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Naphtho[2,1-d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthoxazole core.
Substitution: The aniline group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxazole derivatives with different functional groups, while substitution reactions can produce a wide range of aniline derivatives.
Scientific Research Applications
4-(Naphtho[2,1-d]oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Naphthoxazole derivatives: Compounds with similar naphthoxazole cores but different substituents.
Aniline derivatives: Compounds featuring an aniline group with various functional modifications.
Uniqueness
4-(Naphtho[2,1-d]oxazol-2-yl)aniline is unique due to its specific combination of a naphthoxazole core and an aniline group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-benzo[g][1,3]benzoxazol-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-15-10-7-11-3-1-2-4-14(11)16(15)20-17/h1-10H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNJRAYEHNHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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